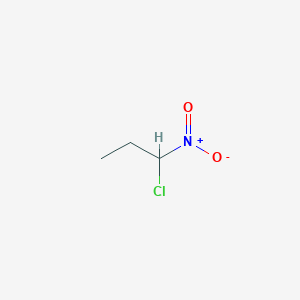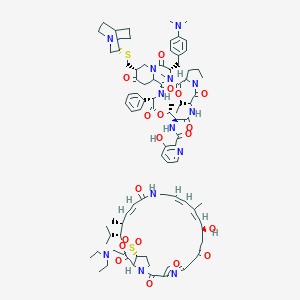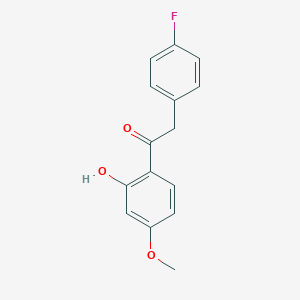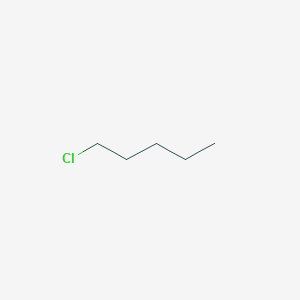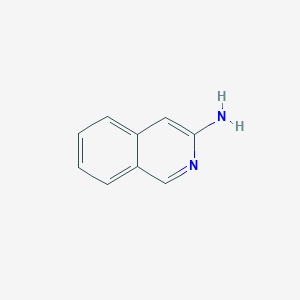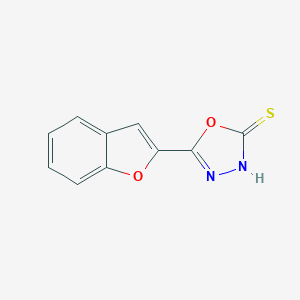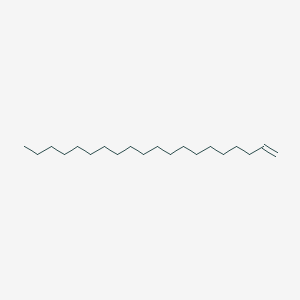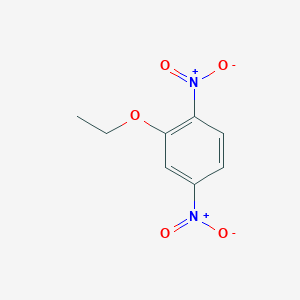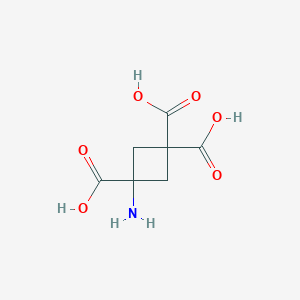
3-Aminocyclobutane-1,1,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminocyclobutane-1,1,3-tricarboxylic acid (ACBT) is a cyclic amino acid that has gained attention in recent years due to its unique chemical properties and potential applications in scientific research. ACBT is a tricarboxylic acid derivative that contains a cyclobutane ring and an amino group, which gives it a distinct structure compared to other amino acids.
作用机制
The mechanism of action of 3-Aminocyclobutane-1,1,3-tricarboxylic acid is based on its ability to inhibit the enzyme aconitase. Aconitase is involved in the conversion of citrate to isocitrate in the citric acid cycle. This compound binds to the iron-sulfur cluster of aconitase, leading to its inhibition. This inhibition results in an accumulation of citrate, which can have downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of aconitase by this compound leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. Citrate has been shown to have anti-inflammatory and antioxidant effects, and it can also regulate gene expression. This compound has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
实验室实验的优点和局限性
3-Aminocyclobutane-1,1,3-tricarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of aconitase, which makes it a useful tool for studying the citric acid cycle. This compound also has potential applications as a therapeutic agent, which makes it a promising compound for drug development. One limitation is that this compound is a relatively new compound, and its biological effects are not fully understood. Another limitation is that this compound can be difficult and expensive to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on 3-Aminocyclobutane-1,1,3-tricarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its effects on cellular metabolism and gene expression. Additionally, further optimization of the synthesis method for this compound could lead to increased availability and lower costs, which could facilitate further research on this compound.
Conclusion:
In conclusion, this compound is a cyclic amino acid that has unique chemical properties and potential applications in scientific research. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound. This compound has been shown to be a potent inhibitor of the enzyme aconitase, which has downstream effects on cellular metabolism. This compound has potential applications as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the biological effects of this compound and its potential applications in scientific research.
合成方法
3-Aminocyclobutane-1,1,3-tricarboxylic acid can be synthesized through a multistep process using readily available starting materials. The first step involves the preparation of cyclobutanone, which is then reacted with malonic acid to form a diester. The diester is then hydrolyzed to form a dicarboxylic acid, which is further reacted with ammonia to form this compound. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.
科学研究应用
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to be a potent inhibitor of the enzyme aconitase, which is involved in the citric acid cycle. This inhibition leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. This compound has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
属性
CAS 编号 |
129287-89-4 |
|---|---|
分子式 |
C7H9NO6 |
分子量 |
203.15 g/mol |
IUPAC 名称 |
3-aminocyclobutane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H9NO6/c8-7(5(13)14)1-6(2-7,3(9)10)4(11)12/h1-2,8H2,(H,9,10)(H,11,12)(H,13,14) |
InChI 键 |
WINNSZGETYTYAM-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
规范 SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
同义词 |
1,1,3-Cyclobutanetricarboxylicacid,3-amino-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



